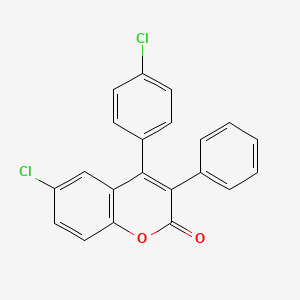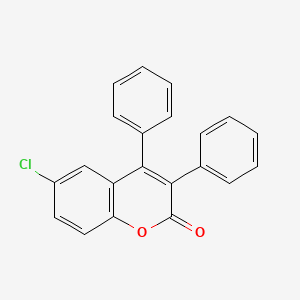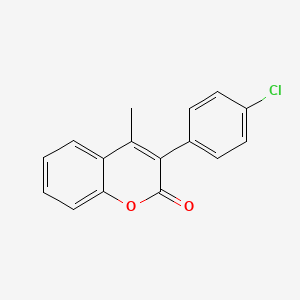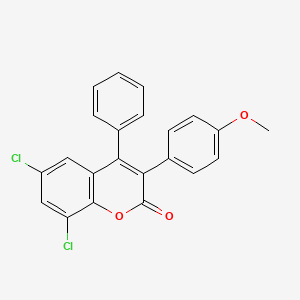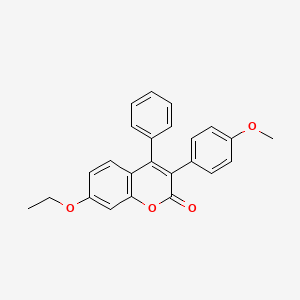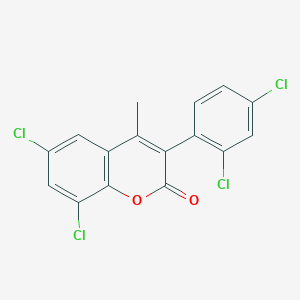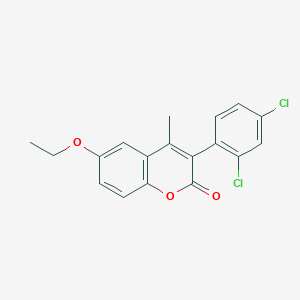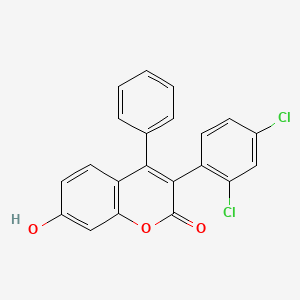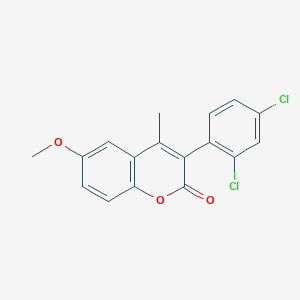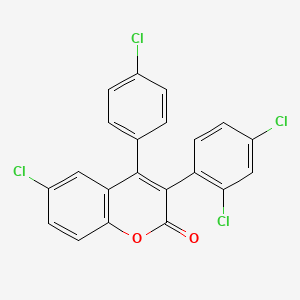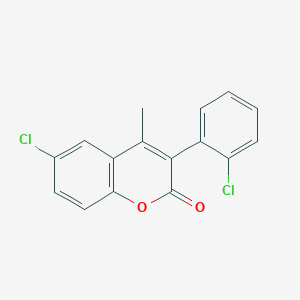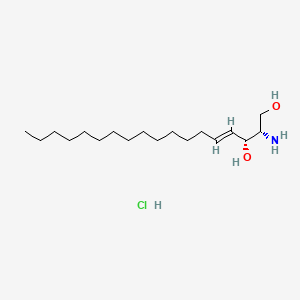
D-erythro-Sphingosine hydrochloride
描述
赤藓鞘氨醇(盐酸盐)是鞘氨醇的衍生物,鞘氨醇是一种具有不饱和烃链的 18 碳氨基醇。鞘氨醇是鞘脂的主要成分,鞘脂是细胞膜的重要组成部分。 赤藓鞘氨醇(盐酸盐)在各种生物过程中起着至关重要的作用,包括细胞增殖、分化和凋亡 .
作用机制
赤藓鞘氨醇(盐酸盐)通过与特定分子靶标和途径相互作用来发挥作用。 它激活 TRPM3 离子通道并诱导视网膜母细胞瘤蛋白去磷酸化 . 此外,它抑制蛋白激酶 C 和钙调蛋白依赖性酶,影响各种细胞过程 .
类似化合物:
植物鞘氨醇: 另一种在鞘脂中发现的长链碱,以其在细胞信号传导和皮肤屏障功能中的作用而闻名.
二氢鞘氨醇: 鞘氨醇的饱和衍生物,参与类似的生物过程,但具有不同的生物活性.
独特性: 赤藓鞘氨醇(盐酸盐)的独特性在于它与 TRPM3 离子通道的特定相互作用及其对蛋白激酶 C 和钙调蛋白依赖性酶的强抑制作用 . 这些特性使其成为科学研究和工业应用中宝贵的工具。
生化分析
Biochemical Properties
D-erythro-Sphingosine hydrochloride: is known to interact with several key enzymes and proteins, influencing various biochemical reactions. One of its primary roles is as an inhibitor of protein kinase C (PKC), a family of enzymes that regulate numerous cellular functions. By inhibiting PKC, this compound can modulate signal transduction pathways that control cell proliferation and survival . Additionally, it activates protein phosphatase 2A (PP2A), which is involved in the dephosphorylation of various proteins, thereby affecting their activity and function . This compound also interacts with p32-kinase, enhancing its activity and further influencing cellular signaling .
Cellular Effects
The effects of This compound on cells are profound and multifaceted. It has been shown to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspases, which are enzymes that play a critical role in programmed cell death . Furthermore, this compound affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation . It also influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to and inhibits PKC, preventing the phosphorylation of downstream targets involved in cell survival and proliferation . Additionally, by activating PP2A, it promotes the dephosphorylation of key signaling molecules, leading to changes in their activity and stability . This compound also interacts with sphingosine-1-phosphate receptors, influencing various cellular processes such as migration, adhesion, and angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can diminish over prolonged periods due to degradation . Short-term exposure to this compound typically results in rapid activation or inhibition of target enzymes and signaling pathways. Long-term studies have shown that continuous exposure can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of This compound in animal models are dose-dependent. At low doses, it can effectively modulate signaling pathways without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and nephrotoxicity, due to the compound’s impact on cellular metabolism and organ function . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It is metabolized by sphingosine kinases to form sphingosine-1-phosphate, a potent signaling molecule that regulates cell growth, survival, and migration . This conversion is crucial for maintaining the balance between pro-apoptotic and pro-survival signals within the cell. Additionally, this compound can be phosphorylated by ceramide synthase, leading to the formation of ceramide, another bioactive lipid involved in stress responses and apoptosis .
Transport and Distribution
Within cells, This compound is transported and distributed by specific lipid transport proteins and vesicular trafficking mechanisms . It can localize to various cellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria, where it exerts its biological effects . The compound’s distribution is influenced by its interactions with lipid-binding proteins and its incorporation into membrane microdomains .
Subcellular Localization
The subcellular localization of This compound is critical for its function. It is often found in the plasma membrane, where it interacts with membrane-bound receptors and enzymes . Additionally, it can localize to the endoplasmic reticulum and mitochondria, influencing processes such as lipid metabolism and apoptosis . Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .
准备方法
合成路线和反应条件: 赤藓鞘氨醇(盐酸盐)的合成可以通过多种方法实现。 一种值得注意的方法涉及长链末端烯烃与前体化合物之间的 E-选择性烯烃交叉复分解反应 . 另一种方法包括通过 D-阿洛氨基酸衍生物作为关键中间体,从 D-葡萄糖胺盐酸盐直接合成 .
工业生产方法: 赤藓鞘氨醇(盐酸盐)的工业生产通常涉及使用手性池方法、手性助剂和不对称反应来构建分子中连续的立体异构中心 . 这些方法确保了高产率和纯度,使该化合物适用于各种应用。
化学反应分析
反应类型: 赤藓鞘氨醇(盐酸盐)会发生各种化学反应,包括氧化、还原和取代反应。
常见试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 取代反应通常涉及氢氧根离子等亲核试剂 .
主要产物: 这些反应形成的主要产物包括赤藓鞘氨醇的衍生物,例如赤藓鞘氨醇-1-磷酸,它是一种有效的信号脂质,参与各种细胞过程 .
科学研究应用
赤藓鞘氨醇(盐酸盐)具有广泛的科学研究应用:
相似化合物的比较
Phytosphingosine: Another long-chain base found in sphingolipids, known for its role in cell signaling and skin barrier function.
Dihydrosphingosine: A saturated derivative of sphingosine, involved in similar biological processes but with different bioactivity.
Uniqueness: Erythrosphingosine (hydrochloride) is unique due to its specific interaction with TRPM3 channels and its potent inhibitory effects on protein kinase C and calmodulin-dependent enzymes . These properties make it a valuable tool in scientific research and industrial applications.
属性
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17-18,20-21H,2-13,16,19H2,1H3;1H/b15-14+;/t17-,18+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIHJJLAPMAISR-ZNWYJMOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


